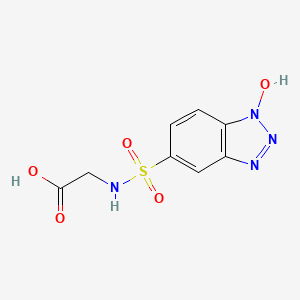

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid is a synthetic organic compound with a molecular formula of C8H8N4O5S and a molecular weight of 272.24 g/mol This compound is characterized by the presence of a benzotriazole ring, a sulfonamide group, and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid typically involves the following steps:

Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative.

Sulfonation: The benzotriazole derivative is then sulfonated using sulfuric acid to introduce the sulfonamide group.

Acetylation: The final step involves the acetylation of the sulfonated benzotriazole derivative with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and precise control of temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of reduced benzotriazole derivatives.

Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Applications De Recherche Scientifique

Photostabilizers in Polymers

One of the prominent applications of 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid is as a photostabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation caused by sunlight exposure.

Case Study Example :

A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV light, maintaining mechanical properties over extended periods .

Antioxidant Properties

This compound exhibits antioxidant properties, making it valuable in formulations aimed at preventing oxidative damage in various materials.

Research Findings :

Research indicated that the inclusion of this compound in cosmetic formulations reduced the formation of free radicals, thereby enhancing the stability and longevity of the products .

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential as an active pharmaceutical ingredient (API). Its sulfonamide group contributes to its biological activity.

Clinical Insights :

Preclinical studies have shown promise in using this compound for treating certain skin conditions due to its anti-inflammatory properties .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Photostabilizers | UV protection for polymers | Enhanced durability and longevity |

| Antioxidants | Cosmetic formulations | Reduced oxidative damage |

| Pharmaceuticals | Active pharmaceutical ingredient | Potential anti-inflammatory effects |

Mécanisme D'action

The mechanism of action of 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-hydroxybenzotriazole: A related compound used in peptide synthesis and as a racemization suppressor.

1H-benzotriazole: Known for its use as a corrosion inhibitor and in photographic emulsions.

2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium: Used in peptide synthesis as an activation reagent.

Uniqueness

2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid moieties, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it versatile for various applications in research and industry.

Activité Biologique

2-(1-Hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid (CAS Number: 732291-85-9) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₄O₅S, with a molecular weight of 272.24 g/mol. Its structure includes a benzotriazole moiety linked to a sulfonamide and acetic acid functional groups, contributing to its biological properties.

1. Antimicrobial Activity

Recent studies have shown that benzotriazoles possess significant antimicrobial properties. For instance, compounds derived from benzotriazole have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in the structure has been linked to enhanced antibacterial activity .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Benzotriazole Derivative | Against MRSA | 12.5 - 25 |

| Benzotriazole Derivative | Against E. coli | 15 - 30 |

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. The inhibition profiles vary significantly with different substitutions on the benzotriazole ring .

3. Antioxidant Activity

Research indicates that benzotriazole derivatives exhibit antioxidant properties, which may contribute to their neuroprotective effects. The ability to scavenge free radicals is essential in mitigating oxidative stress associated with neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound can form complexes with biometals such as copper and zinc, potentially modulating their biological availability and activity .

- Enzyme Interaction : The interaction with enzymes like AChE and BuChE involves binding at the active site, leading to competitive inhibition .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Neuroprotective Effects

In a model of Alzheimer's disease, this compound was assessed for its ability to inhibit AChE activity. Results showed a significant reduction in enzyme activity at concentrations as low as 20 µM, indicating its potential as a therapeutic agent for cognitive disorders .

Propriétés

IUPAC Name |

2-[(1-hydroxybenzotriazol-5-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O5S/c13-8(14)4-9-18(16,17)5-1-2-7-6(3-5)10-11-12(7)15/h1-3,9,15H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLAPOTGGILME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.